molecular formula C12H17N3O3S B2423943 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034223-02-2

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

Cat. No.: B2423943
CAS No.: 2034223-02-2
M. Wt: 283.35
InChI Key: NIRASOLKROUWKV-UHFFFAOYSA-N
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Description

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a cyclopropylsulfonyl group and a pyrrolidin-3-yloxy group attached to the pyridazine ring makes this compound unique and potentially useful in various scientific applications.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidin-3-yloxy group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine.

    Pyridazine Derivatives: Compounds such as pyridazinone derivatives also share the pyridazine ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the cyclopropylsulfonyl and pyrrolidin-3-yloxy groups makes it distinct from other similar compounds, potentially offering unique advantages in various applications.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-9-2-5-12(14-13-9)18-10-6-7-15(8-10)19(16,17)11-3-4-11/h2,5,10-11H,3-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRASOLKROUWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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